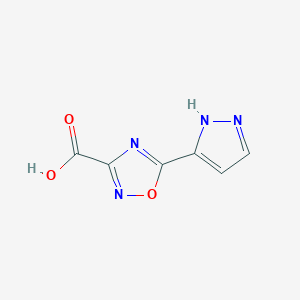

5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Descripción

5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1339857-20-3) is a heterocyclic compound with the molecular formula C₆H₄N₄O₃ and a molecular weight of 180.12 g/mol . The structure features a 1,2,4-oxadiazole core substituted at the 5-position with a pyrazole ring and a carboxylic acid group at the 3-position.

Propiedades

Fórmula molecular |

C6H4N4O3 |

|---|---|

Peso molecular |

180.12 g/mol |

Nombre IUPAC |

5-(1H-pyrazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C6H4N4O3/c11-6(12)4-8-5(13-10-4)3-1-2-7-9-3/h1-2H,(H,7,9)(H,11,12) |

Clave InChI |

IZWBKNHTVHPLFI-UHFFFAOYSA-N |

SMILES canónico |

C1=C(NN=C1)C2=NC(=NO2)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Cyclization of Amidoximes with Carboxylic Acid Derivatives

One common approach involves the reaction of a 3-pyrazolyl amidoxime with a carboxylic acid or its activated derivative (e.g., acid chloride or ester) to form the 1,2,4-oxadiazole ring via cyclodehydration. This method is supported by general oxadiazole synthesis literature and analogous syntheses of related heterocycles.

Hydrazide Intermediate Route Followed by Cyclodehydration

A detailed synthetic route was described for related pyrazole-oxadiazole compounds, which can be adapted for the target compound:

Step 1: Preparation of the pyrazole-3-carboxylic acid hydrazide by reacting the corresponding pyrazole-3-carboxylic acid ester with hydrazine hydrate under reflux in ethanol. This step yields the hydrazide intermediate with good yield (about 70-75%) and is characterized by IR and NMR spectroscopy.

Step 2: Cyclodehydration of the hydrazide intermediate using dehydrating agents such as phosphorus oxychloride (POCl3) under reflux conditions to form the 1,2,4-oxadiazole ring. This step typically affords the oxadiazole product in yields ranging from 70% to 80%.

This method is exemplified in the synthesis of similar compounds where, for example, 5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylic acid hydrazide was cyclized to the corresponding oxadiazole using POCl3, yielding 77% product (source,).

One-Pot Synthesis and Functionalization Strategies

Recent advances include one-pot syntheses combining the formation of the oxadiazole ring and subsequent functionalization (e.g., arylation or amination) in a streamlined process. These methods use carboxylic acids and amidoxime or hydrazide precursors under catalytic conditions involving copper or other transition metals, often in the presence of bases and ligands in solvents like 1,4-dioxane at elevated temperatures.

For example, a one-pot 1,3,4-oxadiazole synthesis-arylation strategy involves heating the carboxylic acid with an amidoxime precursor followed by addition of aryl halides, copper catalysts, and bases to yield disubstituted oxadiazoles efficiently (source). Although this method is described mainly for 1,3,4-oxadiazoles, similar principles can be adapted for 1,2,4-oxadiazoles with pyrazolyl substituents.

Representative Data Table of Preparation Steps and Yields

Analytical Characterization Supporting Preparation

Infrared Spectroscopy (IR): Characteristic bands for carbonyl (C=O) groups around 1700 cm⁻¹, NH stretching bands in hydrazides, and disappearance of NH signals upon cyclization confirm ring formation.

Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show disappearance of hydrazide NH protons after cyclization; aromatic and pyrazolyl protons appear in expected regions. ^13C NMR confirms carbonyl and heterocyclic carbons.

Mass Spectrometry (MS): Molecular ion peaks consistent with the target molecular weight confirm product identity.

Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match calculated values for the target oxadiazole.

Summary and Recommendations

The preparation of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is efficiently achieved via hydrazide intermediate formation followed by cyclodehydration using phosphorus oxychloride. Alternative modern approaches include one-pot syntheses with catalytic functionalization, which may offer streamlined access to substituted derivatives. Analytical data from IR, NMR, MS, and elemental analysis provide strong confirmation of product structure.

For researchers aiming to prepare this compound, the hydrazide route remains a robust and reproducible method, while one-pot catalytic methods offer promising avenues for diversification and scale-up.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example, refluxing with ethanol and sulfuric acid produces the corresponding ethyl ester.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethanol + H₂SO₄ | Reflux, 6–8 hours | Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate | 68–77% |

This reaction is critical for modifying solubility and bioactivity profiles. The ester derivatives are intermediates for further functionalization, such as hydrazide formation .

Decarboxylation

Decarboxylation occurs under thermal or strongly acidic conditions, eliminating CO₂ to yield 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole. This reaction is facilitated by heating above 150°C or using dehydrating agents like P₂O₅ .

| Conditions | Product | Application | Source |

|---|---|---|---|

| 160°C, 2 hours | 5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole | Precursor for agrochemicals |

Nucleophilic Substitution

The carboxylic acid group can be activated to form acyl chlorides (e.g., using SOCl₂ or PCl₅), which react with amines to produce amides. This is a key step in generating bioactive derivatives.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ + Aniline | Reflux, 4 hours | 5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxanilide | 62% |

Amide derivatives exhibit enhanced binding to biological targets, such as enzymes involved in inflammation or microbial growth .

Cyclocondensation Reactions

The oxadiazole ring participates in cyclocondensation with reagents like carbon disulfide to form thione derivatives. For instance, reacting with hydrazine hydrate yields hydrazide intermediates, which further react to form 1,3,4-oxadiazole-2-thiones .

Thione derivatives are pivotal in developing antimicrobial and anticancer agents .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the nitrogen-adjacent positions. For example, nitration or sulfonation reactions can introduce functional groups to modulate electronic properties .

| Reaction | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | 0–5°C, 2 hours | 5-(3-Nitro-1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |

Biological Activity of Derivatives

Reaction products exhibit notable pharmacological properties:

Comparative Reaction Efficiency

Optimized conditions for key transformations:

| Reaction Type | Optimal Catalyst | Temperature (°C) | Time (hours) | Yield Range |

|---|---|---|---|---|

| Esterification | H₂SO₄ | 80–100 | 6–8 | 68–77% |

| Cyclocondensation | KOH | 100–120 | 10–12 | 70–75% |

| Amidation | SOCl₂ | 60–80 | 4–6 | 60–65% |

Aplicaciones Científicas De Investigación

5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, its interaction with DNA or proteins can result in anticancer activity by inducing apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- Substituent Effects :

- Pyrazole vs. Phenyl : The pyrazole group in the target compound introduces nitrogen-rich heterocyclic character, which may enhance hydrogen bonding and metal coordination compared to phenyl-substituted analogs .

- Halogen vs. Alkoxy Groups : Bromine (in ) and methoxy (in ) substituents alter electronic properties. Bromine’s electron-withdrawing nature may increase electrophilicity, whereas methoxy groups enhance solubility and metabolic stability.

Actividad Biológica

5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

Compounds containing the oxadiazole moiety are known for their wide range of biological activities, including:

- Antimicrobial : Effective against various bacteria and fungi.

- Anticancer : Exhibiting cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Reducing inflammation in various models.

- Antiviral and Antiparasitic : Showing potential against viral and parasitic infections.

The biological activity of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be attributed to its ability to interact with specific molecular targets. The oxadiazole ring can inhibit various enzymes or receptors involved in disease processes. For instance:

- Inhibition of Enzymes : Compounds like this have shown inhibitory effects on human deacetylase Sirtuin 2 (HDSirt2), carbonic anhydrase (CA), and cyclooxygenases (COX), which are critical in cancer and inflammatory pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole derivatives:

- In vitro studies demonstrated that these compounds exhibit cytotoxic activity against multiple cancer cell lines including HeLa (cervical), CaCo-2 (colon), and H9c2 (heart) cells. For example, one derivative showed a mean IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .

Antimicrobial Properties

The antimicrobial efficacy of 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole derivatives has been extensively studied:

- Aryl/heteroaryl derivatives demonstrated strong antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Some compounds were found to be more potent than standard antibiotics like ampicillin .

Anti-inflammatory Effects

The anti-inflammatory properties have been confirmed through various assays:

- Compounds derived from this oxadiazole structure exhibited significant inhibition of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies illustrate the compound's efficacy:

- Study on Anticancer Activity :

- Antimicrobial Efficacy Study :

Data Tables

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and how can cyclocondensation conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazide derivatives with urea or thiourea under acidic conditions. For example, condensation of ethyl 2-cyano-3-ethoxyacrylate with sulfonylhydrazides (e.g., 4-methylbenzenesulfonylhydrazide) yields pyrazole intermediates, which can undergo cyclization with formamide or thioglycolic acid. Optimization involves adjusting reaction temperature (80–120°C), solvent (e.g., ethanol or DMF), and catalyst (e.g., acetic acid). Monitoring via TLC and purification by recrystallization improves yield .

Q. Which spectroscopic techniques are critical for characterizing the compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify pyrazole protons (δ 6.5–7.5 ppm) and oxadiazole carbonyl (δ 160–170 ppm).

- IR : Stretching vibrations for C=O (1690–1720 cm⁻¹) and N–O (1250–1300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH or oxadiazole ring cleavage).

- Elemental Analysis : Validate C, H, N, and O percentages against theoretical values .

Q. How can the hydrolytic stability of the oxadiazole ring be assessed under varying pH and temperature?

- Methodological Answer : Conduct stability studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC or UV-Vis spectroscopy at 254 nm. Calculate half-life (t₁/₂) using first-order kinetics. The oxadiazole ring is prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, forming carboxylic acid and pyrazole-amide byproducts .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict biological targets, considering conformational flexibility?

- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite. Steps:

Ligand Preparation : Generate 3D conformers of the compound using OMEGA or RDKit.

Target Selection : Prioritize enzymes with oxadiazole-binding motifs (e.g., COX-2, kinases) based on structural analogs .

Docking Parameters : Apply Lamarckian genetic algorithm with flexible side chains in the binding pocket.

Validation : Compare docking scores with known inhibitors (e.g., triazole-based COX-2 inhibitors) and validate via MD simulations .

Q. What strategies resolve contradictions in biological activity data from different assay systems?

- Methodological Answer :

- Assay Replication : Repeat experiments in standardized conditions (e.g., cell line, incubation time).

- Metabolic Stability Testing : Use liver microsomes to assess if metabolites contribute to activity discrepancies.

- Target-Specific Profiling : Compare IC₅₀ values across isoforms (e.g., COX-1 vs. COX-2) to identify selectivity .

Q. How can heterocyclic derivatives be synthesized to explore structure-activity relationships (SAR) for enzyme inhibition?

- Methodological Answer :

- Derivatization : Replace the oxadiazole with triazolo[3,4-b]thiadiazole or isoxazole rings via cyclocondensation with thiourea or hydroxylamine.

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the pyrazole 5-position to enhance π-π stacking with enzyme pockets.

- Biological Evaluation : Test derivatives against panels of enzymes (e.g., α-glucosidase, HDACs) using fluorogenic substrates .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.